molecular formula C4H7N3O B2363773 2-ethyl-1,2,4-triazol-3(2H)-one CAS No. 4114-42-5

2-ethyl-1,2,4-triazol-3(2H)-one

Cat. No. B2363773
CAS RN: 4114-42-5
M. Wt: 113.12
InChI Key: QZSMDBFRWVOVLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-ethyl-1,2,4-triazol-3-amine” is a chemical compound with the molecular formula C4H8N4 .


Molecular Structure Analysis

The molecular structure of “4-ethyl-1,2,4-triazol-3-amine” consists of 4 carbon atoms, 8 hydrogen atoms, and 4 nitrogen atoms .


Physical And Chemical Properties Analysis

“4-ethyl-1,2,4-triazol-3-amine” has a molecular weight of 112.13300, a density of 1.33g/cm3, and a boiling point of 281.2ºC at 760 mmHg .

Scientific Research Applications

1. Kinetic Studies in Synthesis

2-Ethyl-1,2,4-triazol-3(2H)-one has been studied in the context of regioselective synthesis. Al-Awadi et al. (2003) explored selective pyrolytic deprotection of 2-ethyl and 2-cyanoethyl-4-arylidenimino-1,2,4-triazol-3(2H)-ones and their 3(2H)-thiones. This process is important for the regioselective synthesis of 2- and 4-substituted 1,2,4-triazoles, which have potential biological applications. The study provided kinetic results supporting a reaction pathway involving a six-membered transition state (Al-Awadi, Ibrahim, Kaul, & Dib, 2003).

2. Synthetic Methods Development

Another application is in the development of synthetic methods. Xin (2003) reported the synthesis of ethyl 4 (2 phenoxyethyl) 1,2,4 triazol 3 one, a derivative of 2-ethyl-1,2,4-triazol-3(2H)-one, using a series of chemical reactions including Williamson synthesis and reductive amination. This study contributes to understanding the suitable reaction conditions for synthesizing such compounds (Xin, 2003).

3. Use in Coordination Polymers

In the field of materials science, 2-ethyl-1,2,4-triazol-3(2H)-one derivatives have been used to synthesize coordination polymers. Hu et al. (2016) synthesized isomeric compounds using 2-ethyl-1,2,4-triazol-3(2H)-one derivatives as multi-dentate ligands to react with transition-metal ions. This resulted in the formation of three-dimensional coordination polymers with diverse structures, highlighting the versatility of these compounds in constructing complex molecular architectures (Hu, Wang, Qian, Peng, & Huang, 2016).

properties

IUPAC Name

2-ethyl-4H-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-2-7-4(8)5-3-6-7/h3H,2H2,1H3,(H,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSMDBFRWVOVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-1,2,4-triazol-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.